7-Cyclopropyl-5-ethylthieno[2,3-d]pyridazin-4(5H)-one
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Overview
Description
7-Cyclopropyl-5-ethylthieno[2,3-d]pyridazin-4(5H)-one is a heterocyclic compound with an intriguing structure It combines a pyridazine ring with a thieno ring and a cyclopropyl group
Preparation Methods
Synthetic Routes:: The synthesis of 7-Cyclopropyl-5-ethylthieno[2,3-d]pyridazin-4(5H)-one involves cyclocondensation reactions. One common approach is the reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile. The cyclocondensation reaction can be catalyzed using sodium alkoxide (sodium ethoxide or sodium methoxide) as the reagent and catalyst .
Industrial Production:: While industrial-scale production methods may vary, the synthetic route mentioned above can be adapted for large-scale production. Optimization of reaction conditions, scalability, and purification steps are essential for efficient manufacturing.
Chemical Reactions Analysis
7-Cyclopropyl-5-ethylthieno[2,3-d]pyridazin-4(5H)-one can undergo various chemical reactions:
Oxidation: It may be oxidized under specific conditions.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substituents on the pyridazine or thieno rings can be replaced. Common reagents include oxidants (e.g., KMnO4), reducing agents (e.g., NaBH4), and nucleophiles (e.g., alkyl halides).
Major products formed from these reactions depend on the specific reaction conditions and substituents present.
Scientific Research Applications
Chemistry::
Organic Synthesis: Researchers use this compound as a building block for more complex molecules.
Materials Science: Its unique structure may lead to novel materials with specific properties.
Drug Discovery: Investigating its biological activity could reveal potential drug candidates.
Bioconjugation: The compound’s functional groups can be used for attaching biomolecules.
Mechanism of Action
The exact mechanism by which 7-Cyclopropyl-5-ethylthieno[2,3-d]pyridazin-4(5H)-one exerts its effects remains an active area of study. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Properties
Molecular Formula |
C11H12N2OS |
---|---|
Molecular Weight |
220.29 g/mol |
IUPAC Name |
7-cyclopropyl-5-ethylthieno[2,3-d]pyridazin-4-one |
InChI |
InChI=1S/C11H12N2OS/c1-2-13-11(14)8-5-6-15-10(8)9(12-13)7-3-4-7/h5-7H,2-4H2,1H3 |
InChI Key |
CDUAFEGHEPJPDJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C2=C(C(=N1)C3CC3)SC=C2 |
Origin of Product |
United States |
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